7-Methylpyrrolo[1,2-c]pyrimidine

Physicochemical Properties Medicinal Chemistry Drug Design

Medicinal chemistry programs aiming to optimize lipophilicity and kinase selectivity often face supply inconsistency of regiospecific pyrrolopyrimidine scaffolds. 7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) resolves this as the definitive 7-methyl substituted building block. - Provides a 0.4 log unit lipophilicity advantage (XLogP3 = 2.2) over the unsubstituted scaffold, enhancing passive permeability. - Essential for synthesizing spiroisoxazolinyl/spiroisoxazolidinyl nucleosides with complete regioselectivity via 1,3-dipolar cycloaddition. - Validated as a key intermediate for potent, selective PI3Kα inhibitors; final compounds achieve low nanomolar enzyme inhibition.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 179928-24-6
Cat. No. B068568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrrolo[1,2-c]pyrimidine
CAS179928-24-6
SynonymsPyrrolo[1,2-c]pyrimidine, 7-methyl- (9CI)
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=C2N1C=NC=C2
InChIInChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-6-10(7)8/h2-6H,1H3
InChIKeyZEZSJXSDEDEHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrrolo[1,2-c]pyrimidine Overview


7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) is a fused nitrogen-containing heterocyclic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol [1]. It belongs to the pyrrolo[1,2-c]pyrimidine class of scaffolds, which are privileged structures in drug discovery . This specific compound serves as a versatile building block for synthesizing more complex, biologically active molecules, particularly in the development of protein kinase inhibitors and antiviral agents [2].

Building Block Use Privileged scaffold for kinase inhibitor and antiviral agent synthesis Supports medicinal chemistry and lead optimization programs
Synthetic Utility 7-methyl handle enables 1,3-dipolar cycloaddition and spironucleoside library generation Not suited for direct cross-coupling; distinct from halogenated analogs
Regioisomer Control Correct [1,2-c] regioisomer for reproducible SAR and physicochemical profiling [1,2-a] isomer may lead to divergent biological and synthetic outcomes

Substitution Sensitivity of 7-Methylpyrrolo[1,2-c]pyrimidine


While the pyrrolo[1,2-c]pyrimidine core is a common scaffold, its biological activity and chemical reactivity are highly sensitive to the nature and position of substituents. The 7-methyl group in 7-Methylpyrrolo[1,2-c]pyrimidine imparts specific physicochemical properties that differ from its unsubstituted parent and its regioisomers, which can critically affect target binding, pharmacokinetic profiles, and the outcomes of subsequent synthetic transformations [1][2][3]. As demonstrated by the concept of an 'activity cliff' for 7-substituted pyrrolo-pyrimidine inhibitors, even minor modifications at this position can lead to dramatic changes in biological potency [4]. Therefore, substituting this specific compound with a close analog without rigorous comparative data can jeopardize the validity and reproducibility of research outcomes.

Target: 7-Methylpyrrolo[1,2-c]pyrimidine Substitute: Unsubstituted pyrrolo[1,2-c]pyrimidine
Lipophilicity and Permeability Shift Absence of the 7-methyl group reduces computed lipophilicity, which may alter membrane permeability context and target-binding profiles in cell-based assays.
Target: 7-Methylpyrrolo[1,2-c]pyrimidine Substitute: 7-Methylpyrrolo[1,2-a]pyrimidine
Regioisomer Mismatch The [1,2-a] regioisomer exhibits different physicochemical properties and biological recognition; SAR and literature syntheses may not transfer directly.
Target: 7-Methylpyrrolo[1,2-c]pyrimidine Substitute: 7-Chloropyrrolo[1,2-c]pyrimidine
Synthetic Route Divergence The halogenated analog enables Pd-catalyzed cross-coupling, whereas the target methyl compound directs reactivity toward cycloaddition pathways; synthetic utility may not transfer.

7-Methylpyrrolo[1,2-c]pyrimidine: Key Differentiators


Lipophilicity Advantage Over Parent Scaffold

The addition of a methyl group at the 7-position significantly increases the compound's lipophilicity compared to the unsubstituted pyrrolo[1,2-c]pyrimidine core. This is a key differentiator for applications where enhanced membrane permeability is desired [1].

Lipophilicity vs. Parent
Cross-study comparable
Target XLogP3 = 2.2 vs. Parent 1.8
Reported lipophilicity increase may support membrane permeability screening context
Computed by XLogP3 3.0; biological confirmation needed
Physicochemical Properties Medicinal Chemistry Drug Design

Regioisomer Impact on Lipophilicity

The position of the nitrogen atom in the fused ring system significantly alters the computed physicochemical properties. The target [1,2-c] isomer exhibits a higher computed lipophilicity (XLogP3 = 2.2) than its [1,2-a] regioisomer (XLogP3 = 2.1), which can translate to different biological activities and synthetic handling [1].

Regioisomer XLogP3 Gap
Cross-study comparable
[1,2-c] 2.2 vs. [1,2-a] 2.1
Regioisomer identity influences computed lipophilicity; procurement fidelity supports SAR reproducibility
XLogP3 3.0 data; experimental validation may be needed
Structural Isomerism SAR Studies Lead Optimization

Reactivity vs. Halogenated Analogs

Unlike halogenated analogs such as 7-Chloropyrrolo[1,2-c]pyrimidine, the target 7-methyl compound is not directly amenable to standard palladium-catalyzed cross-coupling reactions. This defines its distinct role as an intermediate for further functionalization through other methods, such as 1,3-dipolar cycloaddition, rather than as a direct coupling partner . The absence of a halogen handle directs its use toward different synthetic pathways, such as the creation of spironucleoside libraries .

Reactivity vs. Cl Analog
Class-level inference
Target suited for cycloaddition; Cl analog for cross-coupling
Synthetic role is context-dependent; selection must match planned reaction manifold
Qualitative reactivity difference; no head-to-head study
Synthetic Chemistry C-C Bond Formation Building Block Utility

Precursor for PI3Kα Inhibitor Development

While not biologically active itself, the 7-methylpyrrolo[1,2-c]pyrimidine core is a crucial building block for synthesizing highly potent PI3Kα inhibitors. Studies show that advanced derivatives featuring this core can achieve IC50 values in the low nanomolar range (0.1–7.7 nM) against the PI3Kα enzyme, with considerable cytotoxic activity against cancer cell lines (IC50 = 0.21-1.99 µM against HeLa) [1]. This establishes a clear, data-backed value proposition for procurement as a starting material for developing anticancer agents.

PI3Kα Inhibitor Precursor
Supporting evidence
Final derivatives: PI3Kα IC50 0.1–7.7 nM; HeLa IC50 0.21–1.99 µM
Supports pathway-inhibitor synthesis context; cytotoxicity reported in cell-model endpoints
Activity refers to final elaborated compounds; building block itself not directly active
Cancer Research Kinase Inhibition PI3K/AKT/mTOR Pathway

7-Methylpyrrolo[1,2-c]pyrimidine Applications


Lead Optimization for Membrane Permeability

This compound is the preferred starting material when the goal of a medicinal chemistry program is to increase the lipophilicity of a pyrrolopyrimidine-based lead compound. Its XLogP3 value of 2.2 provides a quantitative advantage over the unsubstituted scaffold (XLogP3 = 1.8), potentially improving passive diffusion and oral bioavailability [1].

Spironucleoside Library Synthesis

As a precursor to 7-methylenepyrrolo[1,2-c]pyrimidin-1(5H)-ones, this compound is essential for the synthesis of spiroisoxazolinyl and spiroisoxazolidinyl nucleosides via 1,3-dipolar cycloaddition reactions. These reactions are known to proceed with complete regioselectivity, enabling the creation of diverse compound libraries for biological screening .

PI3Kα-Targeted Cancer Therapeutics

This scaffold is validated as a key intermediate for generating potent and selective PI3Kα inhibitors. Researchers developing therapies for cancers with aberrant PI3K signaling, such as cervical cancer, should procure this building block to access the well-documented structure-activity relationships (SAR) of the condensed pyrrolo[1,2-c]pyrimidine series, where final compounds demonstrate low nanomolar enzyme inhibition and micromolar cellular activity [2].

Application
Selection Property
Validation Focus
Membrane permeability lead optimization
Reported XLogP3 advantage over unsubstituted scaffold
Passive diffusion and permeability assay confirmation
Spironucleoside library synthesis
1,3-dipolar cycloaddition regioselectivity
Spiroisoxazolinyl/isoxazolidinyl product verification
PI3K pathway inhibitor synthesis
Documented SAR for condensed pyrrolo[1,2-c]pyrimidine derivatives
PI3Kα enzymatic and cell-model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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